molecular formula C13H18BrN B1427930 N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine CAS No. 1249019-72-4

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

Cat. No.: B1427930
CAS No.: 1249019-72-4
M. Wt: 268.19 g/mol
InChI Key: XMPBISYBMOGVGQ-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine is a chemical compound belonging to the family of cyclobutanamine compounds. It is characterized by the presence of a bromophenyl group attached to a propan-2-yl group, which is further connected to a cyclobutanamine structure. This compound has a molecular weight of 268.19 g/mol and is represented by the molecular formula C13H18BrN .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine typically involves the reaction of 4-bromophenylpropan-2-ylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target sites, while the cyclobutanamine structure influences the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBISYBMOGVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
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N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

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